7-Difluoromethyl-2-(dimethylamino)thiazolo-[4,5-b]-pyridin-5(4H)-one
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Overview
Description
7-Difluoromethyl-2-(dimethylamino)thiazolo-[4,5-b]-pyridin-5(4H)-one is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. The presence of the difluoromethyl and dimethylamino groups imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Difluoromethyl-2-(dimethylamino)thiazolo-[4,5-b]-pyridin-5(4H)-one typically involves the difluoromethylation of heterocycles via a radical process . This method is favored due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of difluoromethylating agents and appropriate catalysts to achieve the desired substitution on the thiazolo-pyridine scaffold .
Chemical Reactions Analysis
Types of Reactions
7-Difluoromethyl-2-(dimethylamino)thiazolo-[4,5-b]-pyridin-5(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in ethanol.
Substitution: Selectfluor for electrophilic fluorination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-chloroperbenzoic acid yields oxidized thiazolo-pyridine derivatives .
Scientific Research Applications
7-Difluoromethyl-2-(dimethylamino)thiazolo-[4,5-b]-pyridin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its anticancer and antimicrobial activities.
Industry: Utilized in the development of optoelectronic materials and semiconductors.
Mechanism of Action
The mechanism of action of 7-Difluoromethyl-2-(dimethylamino)thiazolo-[4,5-b]-pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s difluoromethyl group enhances its binding affinity to biological targets, while the thiazolo-pyridine scaffold provides structural stability . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 5-Difluoromethylpyrazolo[1,5-a]pyrimidine
- 7-Difluoromethylpyrazolo[1,5-a]pyrimidine
- Thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine
Uniqueness
7-Difluoromethyl-2-(dimethylamino)thiazolo-[4,5-b]-pyridin-5(4H)-one is unique due to its specific combination of functional groups, which impart distinct electronic and steric properties. This makes it particularly valuable in the design of new materials and pharmaceuticals .
Properties
Molecular Formula |
C9H9F2N3OS |
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Molecular Weight |
245.25 g/mol |
IUPAC Name |
7-(difluoromethyl)-2-(dimethylamino)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C9H9F2N3OS/c1-14(2)9-13-8-6(16-9)4(7(10)11)3-5(15)12-8/h3,7H,1-2H3,(H,12,15) |
InChI Key |
YCMURWQCCNTSIE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=C(S1)C(=CC(=O)N2)C(F)F |
Origin of Product |
United States |
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